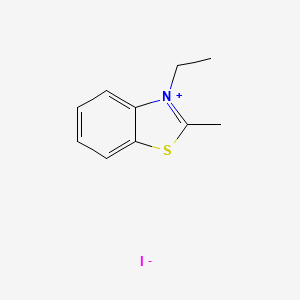

3-Ethyl-2-methylbenzothiazolium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NS.HI/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCSPDBFXYFKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883951 | |

| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3119-93-5 | |

| Record name | 3-Ethyl-2-methylbenzothiazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-methylbenzothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethyl-2-methylbenzothiazolium iodide CAS number and properties

An In-depth Technical Guide to 3-Ethyl-2-methylbenzothiazolium Iodide for Advanced Research Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, core applications, and safe handling, grounded in established scientific principles and field-proven methodologies.

Strategic Overview: The Versatility of a Quaternary Benzothiazolium Salt

This compound is a heterocyclic quaternary ammonium salt that serves as a cornerstone building block in synthetic and applied chemistry. Its strategic importance lies in the unique reactivity of the benzothiazolium core, particularly the activated methyl group at the C2 position. This reactivity, combined with its favorable physicochemical properties, makes it an indispensable precursor for a wide array of functional molecules.

This guide will elucidate the fundamental properties of this compound and explore its practical applications, with a focus on the causal relationships behind experimental choices and protocols. Its primary utility is found in the development of cyanine dyes, fluorescent probes for bio-imaging, and as a versatile intermediate in the synthesis of novel organic molecules for pharmaceuticals and materials science.[1][2]

Core Physicochemical & Handling Properties

A thorough understanding of a compound's properties is critical for its effective use and storage. The data below has been compiled from verified chemical supplier databases and safety data sheets.

Identity and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 3119-93-5 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂INS | [1][4][5] |

| Molecular Weight | 305.18 g/mol | [1][3][4][5] |

| Appearance | White to tan/pink powder or crystals | [1] |

| Melting Point | 193 - 197 °C (decomposes) | [1][3] |

| Purity (Typical) | >98% (Assessed by HPLC & Titration) | [5] |

Stability, Storage, and Safety

This compound requires careful handling due to its sensitivity and potential hazards.

-

Stability: The compound is known to be light-sensitive and hygroscopic . Exposure to light can cause degradation, leading to discoloration and impurity formation. Its hygroscopic nature means it will readily absorb moisture from the atmosphere, which can affect its reactivity and shelf-life.

-

Storage: For long-term stability, it is imperative to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] It should be kept in a cool, dry, and dark place, with a recommended temperature of <15°C.

-

Safety Summary: This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before use.[6]

| Hazard Classification | GHS Statement | Pictogram | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [3] | |

| Eye Irritation | H319: Causes serious eye irritation | [3] | |

| Respiratory Irritation | H335: May cause respiratory irritation | [3][6] | |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | [6] | |

| Organ Toxicity | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure | [6] | |

| Aquatic Hazard | H400: Very toxic to aquatic life | [6] |

Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves. A dust respirator is recommended for handling the solid powder.

Synthesis and Analytical Characterization

The synthesis of this compound is a classic example of N-alkylation (quaternization), a fundamental reaction in heterocyclic chemistry.

Synthetic Workflow: Quaternization of 2-Methylbenzothiazole

The most direct and common synthesis route involves the reaction of 2-methylbenzothiazole with an ethylating agent, typically ethyl iodide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic ethyl group of the ethyl iodide in an Sₙ2 reaction.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol (Representative):

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-methylbenzothiazole in a suitable solvent like acetonitrile or toluene.

-

Reagent Addition: Add 1.1 to 1.5 equivalents of ethyl iodide to the solution. Causality: A slight excess of the alkylating agent ensures the complete conversion of the starting material.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, is often insoluble in the reaction solvent and will precipitate out as the reaction proceeds.

-

Isolation: Cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid with cold solvent or diethyl ether to remove unreacted starting materials. For high purity, recrystallize the product from a suitable solvent such as ethanol.

-

Drying: Dry the purified white or off-white crystals under vacuum to remove residual solvent.

Analytical Characterization

Validation of the final product's identity and purity is non-negotiable.

-

NMR Spectroscopy: ¹H and ¹³C NMR are definitive tools. Key expected signals in ¹H NMR (in a solvent like DMSO-d₆) would include a triplet for the ethyl -CH₃, a quartet for the N-CH₂-, a singlet for the C2-CH₃, and distinct aromatic protons. The diastereotopicity of the N-methylene protons may be observed due to restricted rotation.[7]

-

HPLC: As a quality control standard, reverse-phase HPLC is used to determine purity, often exceeding 98%.[5]

-

Mass Spectrometry (MS): ESI-MS will show the mass of the cation [C₁₀H₁₂NS]⁺, with a calculated m/z of approximately 178.07.

Core Applications in Research & Drug Development

The utility of this compound stems from the electrophilic nature of the benzothiazolium ring and the nucleophilic potential of the C2-methyl group after deprotonation.

Precursor in Cyanine Dye and Sensor Synthesis

This is the most prominent application. The protons on the C2-methyl group are acidic and can be removed by a base (like piperidine or triethylamine) to form a reactive methylene base intermediate. This intermediate readily undergoes condensation with various aldehydes to form styryl and cyanine dyes.[8][9]

Caption: General mechanism for cyanine dye synthesis from the title compound.

Experimental Protocol: Synthesis of a Styryl Dye Sensor [8] This protocol is adapted from the literature for synthesizing an ICT-based optical probe.

-

Reactant Preparation: In a microwave reactor vessel, combine this compound (1 mmol) and a substituted aromatic aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde, 1 mmol).[8]

-

Solvent & Catalyst: Add ethanol as the reaction solvent and a catalytic amount of piperidine. Causality: Piperidine acts as the base to generate the reactive methylene intermediate necessary for the condensation reaction.[8]

-

Reaction Conditions: Seal the vessel and subject it to microwave irradiation at 130 °C for 5 minutes.[8] Insight: Microwave synthesis dramatically accelerates the reaction compared to conventional heating, often improving yields and reducing side products.

-

Workup & Purification: After cooling, the resulting colored product typically precipitates. It can be collected by filtration and purified by recrystallization or column chromatography to yield the final dye.

Applications in Drug Discovery and Bio-imaging

The dyes synthesized from this compound often exhibit valuable photophysical properties.

-

Fluorescent Probes: These dyes can be designed as "turn-on" or "turn-off" fluorescent probes. Their fluorescence may be quenched in solution but significantly enhanced upon binding to a specific biological target, such as DNA, proteins, or specific ions.[4][8][9] This property is crucial for visualizing cellular processes with high sensitivity.[1][2]

-

Photosensitizers: The extended π-conjugation in these dyes allows them to absorb light in the visible or near-infrared region. This property is exploited in photodynamic therapy (PDT), where the dye, upon light activation, generates reactive oxygen species to kill cancer cells.

-

Drug Development Intermediate: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a versatile starting material for creating more complex molecules with potential therapeutic activity.[1][2] The integration of artificial intelligence (AI) and machine learning can further accelerate the design and optimization of these novel drug candidates.[10]

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined reactivity, coupled with straightforward synthesis, provides a reliable platform for the rational design of functional molecules. From the vibrant colors of cyanine dyes to the high-contrast signals of fluorescent probes in cellular imaging, its derivatives continue to push the boundaries of what is possible in diagnostics, materials science, and therapeutics. As research increasingly focuses on targeted therapies and precision diagnostics, the demand for custom-designed molecular probes and photosensitizers will grow, ensuring that this versatile building block remains a compound of critical importance for the foreseeable future.

References

-

A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. (2025). RSC Publishing. Retrieved from [Link]

-

Deligeorgiev, T., et al. (2022). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI. Retrieved from [Link]

-

Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(a) ¹H NMR spectra (400 Hz, DMSO-d6) of sensor BID in the absence and.... (n.d.). ResearchGate. Retrieved from [Link]

-

Gadjev, N., et al. (2018). NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[ d]azol-3-ium iodides. ResearchGate. Retrieved from [Link]

-

Ukrainets, I.V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

-

Sharma, A., et al. (2024). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethyl-2-methylbenzothiazolium iodide solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethyl-2-methylbenzothiazolium Iodide

Introduction

This compound (CAS No. 3119-93-5) is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds.[1] Its unique molecular structure, featuring a positively charged benzothiazolium ring, makes it a valuable intermediate and functional molecule in various scientific fields. It is widely utilized in the synthesis of cyanine dyes, as a component in fluorescent probes for biological imaging, and in the fabrication of electrochemical sensors.[2][3] Given its diverse applications, a thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure its effective use, proper storage, and the reliability of experimental outcomes.

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, detailing experimental protocols and the scientific rationale behind them.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before undertaking solubility or stability studies. These parameters influence solvent selection, analytical method development, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 3119-93-5 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂INS | [1][3][4] |

| Molecular Weight | 305.18 g/mol | [1][3][4] |

| Appearance | White, pink, tan, or dark green powder/crystals | [1][3][5] |

| Melting Point | 195-197 °C (with decomposition) | [3][5][6][7] |

| Purity | Typically >98.0% (by HPLC or Titration) | [1][3][5] |

| Storage Conditions | Room temperature, in a cool, dark, and dry place, preferably under an inert gas | [5][7] |

| Sensitivities | Light sensitive, hygroscopic | [5][7] |

Solubility Profile

The solubility of this compound is dictated by its ionic nature. As a salt, it is expected to be soluble in polar solvents. While extensive quantitative data is not publicly available, its solubility can be experimentally determined. For instance, its use in synthetic reactions involving ethanol and in analytical studies using DMSO/water mixtures suggests its solubility in these systems.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Causality: This method ensures that the solvent is fully saturated with the compound, allowing for the determination of the maximum amount of substance that can be dissolved at a given temperature, representing the true equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sampling: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

Understanding the chemical stability of this compound is critical for defining its shelf-life, handling procedures, and application limits. Key factors influencing its stability include pH, temperature, and light.

pH Stability

The stability of benzothiazolium salts can be pH-dependent. While specific studies on this compound are limited, related chemical structures are known to undergo hydrolysis under acidic or basic conditions. For example, compounds with ester or ether linkages can be sensitive to pH-mediated cleavage.[10] It is plausible that extreme pH values could lead to the degradation of the benzothiazolium ring system over time.

Thermal Stability

The compound's melting point of approximately 196 °C is accompanied by decomposition, indicating its thermal liability at elevated temperatures.[5][7] Long-term storage should be at controlled room temperature. High temperatures can provide the energy needed to initiate degradation reactions, leading to a loss of purity and efficacy. Advanced techniques like in-situ X-ray diffraction can be used to study thermal decomposition pathways in detail.[11]

Photostability

Supplier data explicitly states that this compound is light-sensitive.[5][7] Exposure to light, particularly UV radiation, can provide the activation energy for photochemical degradation reactions. This necessitates storing the compound in amber vials or in the dark to prevent the formation of photodegradants.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to identify potential degradation pathways and develop stability-indicating analytical methods.

Causality: By intentionally exposing the compound to harsh conditions (e.g., strong acid/base, high temperature, intense light), we can accelerate its degradation. This helps predict its long-term stability and ensures that the chosen analytical method can separate the intact compound from its degradation products.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Incubate a solution and a solid sample at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution to a calibrated light source (e.g., providing an overall illumination of >1.2 million lux hours).

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., a gradient method with a C18 column and UV-Vis/PDA detection).

-

Evaluation: Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound. Peak purity analysis using a PDA detector is essential to ensure the parent peak is free from co-eluting degradants.

Visualization: Forced Degradation Workflow

Caption: Workflow for a forced degradation (stress testing) study.

Analytical Methodologies

Accurate quantification is the backbone of solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[9]

-

Technique: Reversed-phase HPLC.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV-Vis detector set at the compound's λmax or a Photo Diode Array (PDA) detector for peak purity analysis.

Conclusion

This compound is a versatile chemical with significant applications. Its utility is, however, governed by its physicochemical properties. It is a crystalline solid with moderate thermal stability, decomposing at its melting point. It is sensitive to light and is hygroscopic, requiring careful handling and storage in dark, dry conditions. As an ionic salt, it is soluble in polar solvents, and its precise solubility can be determined using standard methods like the shake-flask technique. A comprehensive understanding of these solubility and stability characteristics, validated through robust experimental protocols, is essential for any scientist or researcher aiming to leverage this compound in their work.

References

- Vertex AI Search. This compound.

- Chem-Impex. This compound.

- CymitQuimica. This compound.

- Santa Cruz Biotechnology. This compound | CAS 3119-93-5.

- PubChem. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide.

- Echemi. This compound.

- TCI Chemicals. This compound 3119-93-5.

- Unknown Source. III Analytical Methods.

- TCI Chemicals. This compound | 3119-93-5.

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

- BLDpharm. 3119-93-5|3-Ethyl-2-methylbenzo[d]thiazol-3-ium iodide.

- RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.

- Fisher Scientific. This compound 98.0+%, TCI America 5 g.

- PubMed. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.

- New Journal of Chemistry (RSC Publishing). A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.

- PubMed Central.

- Sigma-Aldrich. Solvent Miscibility Table.

- Chemical Point. This compound.

- DiVA portal. Thermal stability of Ti3SiC2 thin films.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 3119-93-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 3119-93-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal stability of Ti3SiC2 thin films [diva-portal.org]

An In-Depth Technical Guide to the Mechanism of Action of 3-Ethyl-2-methylbenzothiazolium Iodide: A Mitochondria-Targeted Photosensitizer

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the core mechanism of action of 3-Ethyl-2-methylbenzothiazolium iodide, a heterocyclic organic compound with significant potential in targeted cancer therapy. Drawing upon the established bioactivities of the benzothiazole scaffold and the physicochemical properties of delocalized lipophilic cations, we elucidate a primary mechanism centered on mitochondrial targeting and photodynamically induced oxidative stress. This document details the scientific rationale, key molecular events, and requisite experimental protocols to investigate and validate this mechanism for researchers in oncology, cell biology, and medicinal chemistry.

Introduction: The Benzothiazole Scaffold in Oncology

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] In the realm of oncology, numerous benzothiazole-containing molecules have been investigated for their potent anti-cancer properties, which are often attributed to a range of mechanisms including the induction of apoptosis and the inhibition of critical cellular pathways.[3][4] The unique structural and electronic characteristics of the benzothiazole ring system make it a versatile scaffold for the design of targeted therapeutic agents.[4] This guide focuses specifically on this compound, postulating its primary mechanism of action as a mitochondria-targeted photosensitizer.

Core Mechanism: A Dual-Action Approach

The proposed mechanism of action for this compound is twofold, capitalizing on both its inherent chemical properties and its response to external stimuli:

-

Mitochondrial Targeting and Accumulation: As a quaternary ammonium salt, this compound possesses a delocalized positive charge and lipophilic characteristics. This combination facilitates its passive diffusion across the plasma membrane and subsequent accumulation within the mitochondria of cancer cells.[5] This preferential uptake is driven by the significantly higher negative mitochondrial membrane potential (ΔΨm) in cancer cells compared to healthy cells. A structurally similar compound, 2,3-dimethylbenzothiazolium iodide, is a known mitochondrial targeting moiety, providing strong precedent for this behavior.[5]

-

Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation: The benzothiazolium core of the molecule is a potent chromophore, capable of absorbing light energy. Upon irradiation with light of a suitable wavelength, it is hypothesized to function as a photosensitizer.[6] This photoactivation initiates a cascade of events leading to the production of cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), through both Type I and Type II photochemical reactions.[6]

The convergence of these two actions—selective mitochondrial accumulation and localized ROS generation upon photo-irradiation—results in a highly targeted and potent cytotoxic effect, primarily through the induction of apoptosis.

Signaling Pathways and Cellular Fate

The localized generation of ROS within the mitochondria triggers a cascade of downstream signaling events, ultimately leading to programmed cell death.

Figure 1: Proposed mechanism of action for this compound.

Caption: The compound passively enters the cell and accumulates in the mitochondria. Upon light activation, it generates ROS, leading to mitochondrial damage and the initiation of the apoptotic cascade.

Experimental Validation Protocols

To empirically validate the proposed mechanism of action, a series of well-established in vitro assays are recommended.

Assessment of Mitochondrial Targeting

The preferential accumulation of this compound within mitochondria can be confirmed by observing a decrease in the mitochondrial membrane potential (ΔΨm).

Protocol: JC-1 Assay for Mitochondrial Membrane Potential [7][8][9]

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate or on coverslips and culture overnight.

-

Treatment: Treat cells with varying concentrations of this compound for a predetermined time course. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with an appropriate assay buffer.

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Flow Cytometry/Plate Reader: Quantify the red and green fluorescence intensity. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Measurement of Intracellular ROS Generation

The photosensitizing capability of the compound can be determined by measuring the generation of intracellular ROS upon light exposure.

Protocol: DCFDA/H2DCFDA Assay for Intracellular ROS [10][11][12][13]

-

Cell Culture: Plate adherent or suspension cells in a 96-well plate suitable for fluorescence measurement.

-

Dye Loading: Incubate the cells with DCFDA or H2DCFDA working solution (typically 10-50 µM) for 30-45 minutes at 37°C.

-

Treatment: Wash the cells and treat them with this compound.

-

Photo-irradiation: Expose the treated cells to a light source of the appropriate wavelength and duration. Include a dark control (no light exposure) and a positive control for ROS induction (e.g., pyocyanin or H₂O₂).

-

Analysis: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope (excitation/emission ~485/535 nm). An increase in green fluorescence corresponds to an increase in intracellular ROS.

Determination of Cytotoxicity and Mode of Cell Death

The cytotoxic effect and the primary mode of cell death (apoptosis vs. necrosis) induced by the photodynamic treatment should be assessed.

Protocol: In Vitro Cytotoxicity and Apoptosis/Necrosis Assay [14][15][16]

-

Cytotoxicity (MTT Assay):

-

Treat cells with a range of concentrations of this compound, followed by photo-irradiation.

-

After a suitable incubation period (e.g., 24-48 hours), add MTT reagent and incubate until formazan crystals form.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability and calculate the IC50 value.[17]

-

-

Apoptosis vs. Necrosis (Annexin V/Propidium Iodide Staining):

-

Treat cells as described for the cytotoxicity assay.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Apoptotic cells: Annexin V positive, PI negative (early apoptosis) or Annexin V positive, PI positive (late apoptosis).

-

Necrotic cells: Annexin V negative, PI positive.[18]

-

-

Data Presentation and Interpretation

| Parameter | Expected Outcome with this compound + Light | Interpretation |

| Mitochondrial Membrane Potential (JC-1 Assay) | Decrease in Red/Green Fluorescence Ratio | Depolarization of the mitochondrial membrane, indicating mitochondrial dysfunction. |

| Intracellular ROS (DCFDA Assay) | Increased Green Fluorescence | Generation of reactive oxygen species upon photoactivation. |

| Cell Viability (MTT Assay) | Dose-dependent decrease in cell viability | Cytotoxic effect of the photodynamic treatment. |

| Mode of Cell Death (Annexin V/PI) | Increase in Annexin V positive cell population | Induction of apoptosis as the primary mechanism of cell death. |

Conclusion

The available evidence strongly supports a mechanism of action for this compound centered on its properties as a mitochondria-targeting photosensitizer. Its inherent lipophilic cationic nature facilitates selective accumulation in the mitochondria of cancer cells. Subsequent photo-irradiation triggers the localized production of cytotoxic reactive oxygen species, leading to mitochondrial damage and the initiation of apoptosis. The experimental protocols outlined in this guide provide a robust framework for the validation of this mechanism and for furthering the development of this promising compound for photodynamic therapy applications.

References

- Hello Bio. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. [URL: https://www.hellobio.com/protocols/dcfda-h2dcfda-cellular-ros-assay-kit-protocol.html]

- Chen, L., et al. (2019). Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. Acta Pharmaceutica Sinica B, 9(5), 879-899. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6761803/]

- Bio-protocol. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [URL: https://bio-protocol.org/e1124]

- ResearchGate. MitoProbe™ JC-1 Assay staining protocol for flow cytometry. [URL: https://www.researchgate.net/figure/MitoProbe-JC-1-Assay-staining-protocol-for-flow-cytometry_fig3_275043132]

- RayBiotech. JC-1 Mitochondrial Membrane Potential Assay Kit. [URL: https://www.raybiotech.com/jc-1-mitochondrial-membrane-potential-assay-kit/]

- National Institutes of Health. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7319983/]

- Abcam. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851). [URL: https://www.abcam.com/dcfda-h2dcfda-cellular-ros-assay-kit-ab113851.html]

- ResearchGate. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [URL: https://www.researchgate.

- G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [URL: https://www.gbiosciences.com/image/pdfs/protocol/786-1321_protocol.pdf]

- Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit. [URL: https://cdn.caymanchem.com/cdn/insert/10009172.pdf]

- Bentham Science. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [URL: https://www.eurekaselect.com/article/135245]

- Cell Signaling Technology. OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). [URL: https://media.cellsignal.com/pdf/STA-342.pdf]

- PubMed. Benzothiazole derivatives as anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/31790602/]

- PubMed. Benzothiazolium-based NIR AIE photosensitizers with type I and II ROS generation for efficient mitochondria-targeted photodynamic therapy. [URL: https://pubmed.ncbi.nlm.nih.gov/38565323/]

- Taylor & Francis Online. Benzothiazole derivatives as anticancer agents. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2019.1698036]

- PubMed Central. Benzothiazole derivatives as anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6896476/]

- RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/nj/d3nj05789a]

- National Institutes of Health. New photosensitizers for photodynamic therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4811612/]

- RSC Publishing. Benzothiazole-decorated iridium-based nanophotosensitizers for photodynamic therapy of cancer cells. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/dt/d1dt04315c]

- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/3-ethyl-2-methylbenzothiazolium-iodide-3119-93-5]

- National Institutes of Health. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945415/]

- Malaysian Journal of Medical Sciences. Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8059045/]

- PubMed Central. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC94028/]

- PubMed. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. [URL: https://pubmed.ncbi.nlm.nih.gov/11713567/]

- PubMed Central. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539265/]

- ResearchGate. In vitro cytotoxicity and genotoxicity of three cytotoxic compounds.... [URL: https://www.researchgate.net/figure/In-vitro-cytotoxicity-and-genotoxicity-of-three-cytotoxic-compounds-nutlin-3_fig1_265846740]

- PubMed Central. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9574421/]

- RSC Publishing. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tb/d1tb01168e]

- PubMed. Photosensitizers in photodynamic therapy of choroidal neovascularization. [URL: https://pubmed.ncbi.nlm.nih.gov/15211178/]

- ResearchGate. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. [URL: https://www.researchgate.net/publication/377033580_A_turn-off_ICT-based_optical_probe_for_the_selective_detection_of_cyanide_ions_in_real_samples]

- PubMed. Differential kinetics of propidium iodide uptake in apoptotic and necrotic thymocytes. [URL: https://pubmed.ncbi.nlm.nih.gov/8244773/]

- RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/NJ/D3NJ05789A]

- New Jersey Institute of Technology Libraries. In Vitro Photodynamic Studies of a BODIPY-Based Photosensitizer. [URL: https://digitalcommons.njit.edu/pure/10002]

- MDPI. ROS Generation in the Light Reactions of Photosynthesis Triggers Acclimation Signaling to Environmental Stress. [URL: https://www.mdpi.com/2223-7747/11/1/10]

- National Institutes of Health. New phthalocyanine photosensitizers for photodynamic therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4162044/]

- PubMed Central. Programmed cell death detection methods: a systematic review and a categorical comparison. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9203102/]

- MedChemExpress. ROS Dyes. [URL: https://www.medchemexpress.

- ResearchGate. Apoptosis and necrosis: Two distinct events induced by cadmium in cortical neurons in culture. [URL: https://www.researchgate.net/publication/10903328_Apoptosis_and_necrosis_Two_distinct_events_induced_by_cadmium_in_cortical_neurons_in_culture]

- PubMed. Three-dimensional Imaging of Carbonyl Sulfide and Ethyl Iodide Photodissociation Using the Pixel Imaging Mass Spectrometry Camera. [URL: https://pubmed.ncbi.nlm.nih.gov/26520790/]

Sources

- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Benzothiazolium-based NIR AIE photosensitizers with type I and II ROS generation for efficient mitochondria-targeted photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. raybiotech.com [raybiotech.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. doc.abcam.com [doc.abcam.com]

- 14. medic.upm.edu.my [medic.upm.edu.my]

- 15. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential kinetics of propidium iodide uptake in apoptotic and necrotic thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 3-Ethyl-2-methylbenzothiazolium Iodide: A Technical Guide for Organic Chemists

Abstract

3-Ethyl-2-methylbenzothiazolium iodide, a quaternary ammonium salt, has emerged as a valuable and versatile reagent in modern organic synthesis. This technical guide provides an in-depth exploration of its core applications, moving beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings and rationale behind its use. Primarily, this document will focus on its well-documented role as a key precursor in the synthesis of cyanine dyes and other conjugated heterocyclic systems through Knoevenagel-type condensation reactions. Furthermore, we will delve into its potential as a precursor for the generation of N-heterocyclic carbenes (NHCs), a class of organocatalysts with burgeoning importance. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this readily accessible benzothiazolium salt.

Introduction: Unveiling the Reactivity of a Versatile Benzothiazolium Salt

This compound (C₁₀H₁₂INS) is a stable, crystalline solid that serves as a cornerstone in the construction of various organic scaffolds.[1] Its utility stems from the electrophilic nature of the C2-carbon of the benzothiazolium ring and the acidity of the protons on the C2-methyl group. This inherent reactivity allows it to participate in a range of chemical transformations, making it a valuable tool for the synthetic chemist.[1][2] While its applications are diverse, its most prominent and extensively documented use lies in the synthesis of polymethine dyes, particularly cyanine dyes, which have found widespread applications as fluorescent probes and sensitizers.[2][3]

This guide will provide a detailed examination of the primary applications of this compound, focusing on the practical aspects of its use, the mechanistic rationale for its reactivity, and detailed experimental protocols.

Core Application: A Gateway to Cyanine Dyes and Conjugated Systems via Knoevenagel-Type Condensation

The most significant application of this compound is its role as a key building block in the Knoevenagel-type condensation reaction. This reaction facilitates the formation of a carbon-carbon double bond between the active methyl group of the benzothiazolium salt and a carbonyl compound, typically an aldehyde.[4][5] The resulting products are highly conjugated systems, often with pronounced optical properties.[2]

Mechanistic Insights: The Driving Forces of the Condensation

The Knoevenagel condensation catalyzed by a base, such as piperidine, proceeds through a well-established mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.[6]

-

Deprotonation: The reaction is initiated by the deprotonation of the C2-methyl group of this compound by a mild base. This is facilitated by the electron-withdrawing nature of the positively charged quaternary nitrogen, which increases the acidity of the methyl protons. This step generates a highly reactive methylene base intermediate.

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an aldol-type addition intermediate.

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. This step is often irreversible and drives the reaction to completion.

The overall transformation results in the formation of a new carbon-carbon double bond, extending the π-conjugated system of the molecule.

Caption: Generalized workflow of the Knoevenagel condensation.

Synthesis of Cyanine Dyes and Fluorescent Probes: A Step-by-Step Protocol

The synthesis of cyanine dyes is a prime example of the practical application of the Knoevenagel condensation with this compound. These dyes are characterized by a polymethine chain flanked by two nitrogen-containing heterocycles.

Example: Microwave-Assisted Synthesis of (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide (ETBI) [7]

This protocol describes the synthesis of a fluorescent probe for cyanide ion detection, showcasing a modern and efficient approach to this classic reaction.

Experimental Protocol:

-

Reactant Preparation: In a suitable microwave reactor vessel, combine this compound (0.3052 g, 1 mmol) and 2,4,6-trimethoxybenzaldehyde (0.1962 g, 1 mmol).[7]

-

Solvent and Catalyst Addition: To the mixture, add ethanol as the reaction solvent and a catalytic amount of piperidine.[7]

-

Microwave Irradiation: Place the sealed vessel in a CEM Discovery microwave reactor. Irradiate the mixture at 130 °C under a pressure of 250 psi for 5 minutes.[7]

-

Product Isolation and Purification: After the reaction is complete and the vessel has cooled, the product will precipitate as a red powder. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the pure (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide.

Data Presentation:

| Product | Yield | Melting Point | Analytical Data |

| (E)-3-ethyl-2-(2,4,6-trimethoxystyryl)benzo[d]thiazol-3-ium iodide (ETBI) | 86% | 229 °C | ¹H NMR, ¹³C NMR, HRMS, IR, and single-crystal XRD data confirm the structure.[7] |

Causality Behind Experimental Choices:

-

Microwave Irradiation: The use of microwave heating significantly reduces the reaction time from hours to minutes compared to conventional heating methods. This is due to the efficient and uniform heating of the reaction mixture, which accelerates the rate of reaction.[7]

-

Piperidine as a Catalyst: Piperidine is a weak organic base, which is sufficient to deprotonate the acidic methyl group of the benzothiazolium salt without causing self-condensation of the aldehyde.[5]

-

Ethanol as a Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and the catalyst, facilitating the reaction. It is also a relatively green and inexpensive solvent.

Emerging Application: A Precursor to N-Heterocyclic Carbenes (NHCs)

Beyond its classical role in dye synthesis, this compound is gaining attention as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have revolutionized the field of organocatalysis and have found widespread use as ligands in transition metal catalysis.

Generation of the Thiazol-2-ylidene Carbene

The generation of the corresponding NHC, an N-ethyl-N-methylbenzothiazol-2-ylidene, from this compound involves the deprotonation of the C2-carbon of the benzothiazolium ring. This deprotonation is typically achieved using a strong base.

Caption: Generation of the N-heterocyclic carbene.

The resulting thiazol-2-ylidene possesses a nucleophilic carbene center that can be exploited in a variety of catalytic transformations.[8] While imidazolium- and triazolium-based NHCs are more common, thiazolium-derived NHCs are known to catalyze reactions such as the benzoin condensation.[9]

Potential Catalytic Applications

While specific catalytic applications of the NHC derived from this compound are not as extensively documented as for other NHCs, the general reactivity of thiazol-2-ylidenes suggests potential in the following areas:

-

Benzoin and Stetter Reactions: These are classic umpolung reactions catalyzed by NHCs, where the polarity of a carbonyl carbon is reversed.

-

Transesterification and Amidation: NHCs can act as potent nucleophilic catalysts for acyl transfer reactions.

-

Polymerization: NHCs have been employed as initiators in ring-opening polymerization reactions.

Further research is needed to fully explore and document the catalytic potential of the specific NHC derived from this compound.

Other Synthetic Applications

While the Knoevenagel condensation and NHC generation are the most prominent applications, this compound can also serve as a versatile intermediate in the synthesis of other heterocyclic systems and as a component in the development of electrochemical sensors.[1][2] Its ability to undergo various transformations makes it a valuable starting material for the construction of complex molecular architectures.

Safety and Handling

This compound is an irritant to the skin and eyes.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a readily available and synthetically valuable compound with well-established applications in organic synthesis. Its primary role as a precursor to cyanine dyes and other conjugated systems via the Knoevenagel condensation is a testament to its utility in the construction of functional organic materials. The emerging potential of this compound as a precursor to N-heterocyclic carbenes opens up new avenues for its application in catalysis. This guide has provided a comprehensive overview of its core applications, with a focus on mechanistic understanding and practical experimental protocols, to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

-

A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples. RSC Publishing. [Link]

-

Synthesis of (E)-3-methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide (1). MDPI. [Link]

-

Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. MDPI. [Link]

-

This compound. Vertex AI Search. [Link]

-

NOTE Synthesis of Some New Photosensitizer Cyanine Dyes. Asian Journal of Chemistry. [Link]

-

Knoevenagel condensation reaction and its mechanism. ResearchGate. [Link]

-

Knoevenagel condensation - Wikipedia. Wikipedia. [Link]

-

A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. ResearchGate. [Link]

-

Synthesis of Cyanine Dyes | Request PDF. ResearchGate. [Link]

-

Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI. [Link]

-

Possible mechanism of the Knoevenagel condensation in the [HyEtDBU]Br-H2O-DABCO composite system. ResearchGate. [Link]

-

Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis. PMC - NIH. [Link]

-

Phase transfer catalysis: Chemistry and engineering. AIChE Journal. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC - NIH. [Link]

-

Bioorthogonal Cyclization-Mediated In Situ Self-Assembly of Small Molecule Probes for Imaging Caspase Activity in vivo. PMC - NIH. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. [Link]

-

Wittig reaction - Wikipedia. Wikipedia. [Link]

-

Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]

-

Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. IJIRSET. [Link]

-

Thiazol-2-ylidenes: Versatile N-Heterocyclic Carbene Ligands with Enhanced Electrophilicity for Transition-Metal-Catalysis. ResearchGate. [Link]

-

The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. PMC - NIH. [Link]

-

N‐Heterocyclic Carbenes: Generation under Mild Conditions... ResearchHub. [Link]

-

Experiment 7 Horner–Wadsworth–Emmons Reaction. YouTube. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. [Link]

-

PHASE TRANSFER CATALYSTS. JETIR. [Link]

-

Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Indian Academy of Sciences. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01489A [pubs.rsc.org]

- 8. Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Benzothiazolium Core as a Fluorescent Reporter: A Technical Guide to 3-Ethyl-2-methylbenzothiazolium Iodide and its Application as a Viscosity-Sensing Probe

Abstract

This technical guide provides an in-depth exploration of 3-Ethyl-2-methylbenzothiazolium iodide as a foundational building block for a class of environmentally sensitive fluorescent probes known as "molecular rotors." We delve into the photophysical principles governing their function, focusing on the direct relationship between ambient viscosity and fluorescence quantum yield. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for utilizing these probes in complex biological systems, such as monitoring mitochondrial viscosity in live cells. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a comprehensive resource for harnessing the power of molecular rotors in cellular and molecular research.

Introduction: The Rise of Environmentally Sensitive Fluorophores

Modern biological research and drug development demand tools that can report on the dynamic and heterogeneous nature of cellular microenvironments. Traditional fluorescent probes offer exceptional utility for localization and quantification, but a more sophisticated class of fluorophores—those whose spectral properties are intrinsically linked to their surroundings—provides a deeper layer of insight. Among these, "molecular rotors" have emerged as powerful sensors for a critical biophysical parameter: microviscosity.

This compound is a key heterocyclic salt that serves as a versatile precursor in the synthesis of such probes. While not highly fluorescent on its own, its condensation with various aromatic aldehydes yields cyanine dyes, like the well-studied Thiazole Orange (TO), which exhibit remarkable viscosity-dependent fluorescence[1]. These probes are characterized by a low basal fluorescence in low-viscosity environments, which can increase by orders of magnitude when their intramolecular motion is restricted, a phenomenon often described as a "turn-on" response[1][2]. This unique property makes them invaluable for studying processes where viscosity changes are implicated, including protein aggregation, membrane dynamics, and cellular stress pathways.

Core Principle: The Molecular Rotor Mechanism

The functionality of benzothiazolium-based viscosity probes is rooted in the principle of restricted intramolecular rotation. This mechanism dictates that the probe's ability to fluoresce is in direct competition with a non-radiative decay pathway facilitated by molecular motion.

The Excited State Crossroads

Upon absorption of a photon, the fluorophore is elevated to an excited state (S1). From this state, it has two primary pathways to return to the ground state (S0):

-

Radiative Decay: The molecule releases its energy as a photon, resulting in fluorescence. This is a relatively slow process.

-

Non-Radiative Decay: The molecule dissipates its energy as heat through rapid intramolecular twisting or rotation around a central methine bridge that connects the benzothiazole ring system to another aromatic system[1]. In low-viscosity environments, this pathway is highly efficient and dominates, leading to significant fluorescence quenching[3].

Viscosity as a Rotational Brake

The genius of the molecular rotor lies in its structural design. The bond linking the two aromatic halves of the dye acts as an axle.

-

In Low-Viscosity Media (e.g., Water, Cytosol): The molecule can freely rotate around this bond. This rapid torsional motion provides a highly effective non-radiative decay channel, quenching fluorescence. The fluorescence quantum yield is consequently very low, and the fluorescence lifetime is extremely short, often in the single-picosecond range[2][3].

-

In High-Viscosity Media (e.g., Glycerol, Lipid Membranes, Protein Aggregates): The viscous solvent exerts a drag force on the rotating parts of the molecule. This friction physically hinders the torsional motion[1]. By impeding the non-radiative decay pathway, the excited state is forced to remain in a more planar conformation for a longer duration, dramatically increasing the probability of radiative decay (fluorescence). This results in a bright, "turn-on" fluorescent signal with a significantly higher quantum yield and a longer fluorescence lifetime[4][5].

This relationship is mathematically described by the Förster-Hoffmann equation :

log(Φf) = C + x log(η)

Where Φf is the fluorescence quantum yield, η is the viscosity, and C and x are constants specific to the molecular rotor[6][7]. This equation provides the theoretical foundation for calibrating fluorescence measurements to obtain quantitative viscosity values.

Synthesis and Photophysical Properties

The versatility of this compound lies in its straightforward reactivity. It serves as the benzothiazolium donor in a Knoevenagel-type condensation reaction, typically with an electron-rich aromatic aldehyde, to form the final styryl dye structure. A representative synthesis to create a Thiazole Orange-like probe is outlined below.

Representative Synthesis Workflow

Photophysical Data

Direct photophysical data for the precursor, this compound, is limited as its primary value is in synthesis. However, the properties of its most famous derivative, Thiazole Orange (TO), are well-characterized and serve as an excellent proxy for this class of probes. The data below illustrates the dramatic effect of environmental viscosity.

| Property | Low Viscosity (Aqueous Buffer) | High Viscosity (Bound to DNA/Glycerol) | Source(s) |

| Excitation Max (λex) | ~500 nm | ~512 nm | [3],[8] |

| Emission Max (λem) | ~525-530 nm | ~533 nm | [4],[9],[8] |

| Quantum Yield (Φf) | ~0.0002 (very low) | up to 0.4 (high) | [2],[4] |

| Fluorescence Lifetime (τ) | ~1-5 ps (ultrafast) | ~3 ns (significantly longer) | [3] |

Note: Absolute values can vary slightly depending on the specific solvent, buffer composition, and binding partner.

Experimental Protocol: Measuring Mitochondrial Viscosity in Live Cells

This protocol provides a validated workflow for using a Thiazole Orange-based molecular rotor to visualize and quantify changes in mitochondrial viscosity in cultured mammalian cells. The causality for key steps is explained to ensure robust and reproducible results.

Materials and Reagents

-

Molecular Rotor Probe: Thiazole Orange or a derivative (e.g., synthesized from this compound).

-

Cell Line: HeLa, U-2 OS, or other adherent mammalian cell line.

-

Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Imaging Medium: Live Cell Imaging Solution (e.g., HBSS) to maintain cell health and reduce background fluorescence[10].

-

Solvent: Anhydrous DMSO for preparing stock solutions.

-

Viscosity Modulators (Optional Controls): Nystatin or Monensin (increase mitochondrial viscosity).

-

Co-localization Stain (Optional): MitoTracker™ Deep Red.

-

Equipment: Fluorescence microscope (confocal preferred) with appropriate filter sets (e.g., FITC/GFP channel) and, ideally, Fluorescence Lifetime Imaging (FLIM) capability[11].

Step-by-Step Methodology

Step 1: Cell Culture and Plating

-

Culture cells in a T-75 flask at 37°C and 5% CO2 until they reach 70-80% confluency.

-

Trypsinize and seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Causality: Using glass-bottom dishes is critical for high-resolution microscopy. Sub-confluent monolayers are used to ensure clear imaging of individual cells without artifacts from cell-cell overlap.

-

Step 2: Preparation of Probe Stock Solution

-

Prepare a 1 mM stock solution of the molecular rotor probe in anhydrous DMSO.

-

Causality: DMSO is a biocompatible solvent that can effectively dissolve the hydrophobic dye. The stock solution is made at a high concentration to minimize the volume of DMSO added to the cells, which can be toxic at higher concentrations (<0.5%).

-

Step 3: Staining of Live Cells

-

Aspirate the culture medium from the imaging dish.

-

Wash the cells once with 1 mL of pre-warmed (37°C) Live Cell Imaging Solution.

-

Prepare the final staining solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed Live Cell Imaging Solution. Vortex briefly.

-

Causality: The optimal concentration should be determined empirically, but 1-5 µM is a common starting range. Using imaging buffer instead of full culture medium for staining reduces background fluorescence from media components like phenol red and riboflavin.

-

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Causality: Incubation allows the membrane-permeant dye to enter the cells and accumulate in organelles like the mitochondria, driven by the mitochondrial membrane potential.

-

Step 4: Washing and Imaging

-

Aspirate the staining solution.

-

Wash the cells twice with 1 mL of pre-warmed Live Cell Imaging Solution to remove excess, unbound probe from the extracellular space.

-

Causality: Washing is crucial to reduce background signal from unbound probe in the solution, thereby increasing the signal-to-noise ratio.

-

-

Add 1 mL of fresh, pre-warmed Live Cell Imaging Solution to the dish. The cells are now ready for imaging.

-

Place the dish on the microscope stage incubator (maintaining 37°C and 5% CO2).

-

Using a suitable objective (e.g., 60x oil immersion), locate the cells.

-

Excite the probe using a ~488 nm or ~514 nm laser line and collect emission from ~520-600 nm[9][12].

-

Capture images. For viscosity change experiments, capture baseline images first, then add the viscosity modulator (e.g., Nystatin) and perform time-lapse imaging.

Step 5: Data Analysis (Self-Validation)

-

Intensity Analysis: In regions of interest (e.g., mitochondria), an increase in fluorescence intensity over time or upon treatment with a viscosity-increasing agent validates that the probe is responding to viscosity changes.

-

FLIM Analysis (Authoritative): If using FLIM, analyze the fluorescence lifetime. A shift to a longer lifetime corresponds to an increase in viscosity. This method is more robust as it is independent of probe concentration, providing a more direct measure of the physical environment[5][11].

Applications and Future Outlook

The use of this compound as a scaffold for molecular rotors extends far beyond fundamental cell biology.

-

Drug Development: These probes can be used to screen for compounds that modulate cellular viscosity or to assess the cellular stress induced by drug candidates.

-

Disease Research: Abnormal mitochondrial viscosity is linked to neurodegenerative diseases, cancer, and metabolic disorders[1]. These probes provide a direct means to study these pathological states.

-

Biomaterial Science: The viscosity-sensing properties can be used to characterize the curing process of polymers or the internal environment of hydrogels.

The future of this field lies in the development of next-generation probes with improved photostability, larger Stokes shifts to avoid self-quenching, and targeting moieties for specific subcellular compartments beyond the mitochondria. By continuing to build upon the versatile benzothiazolium core, researchers can develop increasingly sophisticated tools to unravel the complex interplay of biophysical parameters in living systems.

References

-

Kolle, S. A., D'Agosto, V., Klotz, B., & Famulok, M. (Year). Light-up properties of complexes between thiazole orange-small molecule conjugates and aptamers . Nucleic Acids Research. Oxford Academic. [Link]

-

Levitt, J. A., Kuimova, M. K., Yahioglu, G., Chung, P. H., & Suhling, K. (2009). Membrane-bound molecular rotors measure viscosity in live cells via fluorescence lifetime imaging . Spiral, Imperial College London. [Link]

-

Niaz, M., Marks, D., & Mandl, R. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions . MDPI. [Link]

-

Photophysical properties of THIA in: glycerol (GL), ethylene glycol... . ResearchGate. [Link]

-

Song, B., et al. (2022). Synthesis and Properties of Red-Emitting Fluorescence Probe for Viscosity Detection . Chinese Journal of Applied Chemistry. [Link]

-

Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (Year). RSC Publishing. [Link]

-

Chen, J., et al. (2016). Ultrafast Excited-State Dynamics of Thiazole Orange . PMC, NIH. [Link]

-

Wang, J., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative . Chalcogenide Letters. [Link]

-

Chen, J., et al. (2016). Ultrafast Excited-State Dynamics of Thiazole Orange . ResearchGate. [Link]

-

Kuimova, M. K. (2012). Molecular Rotors Image Intracellular Viscosity . CHIMIA. [Link]

-

Suhling, K., et al. (2022). Fluorescence Lifetime Imaging: Molecular Rotors In Living Cells l Protocol Preview . JoVE. [Link]

-

Ghosh, S., et al. (2023). Thioflavin-T: A Quantum Yield-Based Molecular Viscometer for Glycerol–Monohydroxy Alcohol Mixtures . ACS Omega, ACS Publications. [Link]

-

Ghosh, S., et al. (2023). (PDF) Thioflavin-T: A Quantum Yield-Based Molecular Viscometer for Glycerol–Monohydroxy Alcohol Mixtures . ResearchGate. [Link]

-

Dračínský, M., et al. (2021). (PDF) Real‐time Imaging of Nascent DNA in Live Cells by Monitoring the Fluorescence Lifetime of DNA‐Incorporated Thiazole Orange‐Modified Nucleotides . ResearchGate. [Link]

-

Introduction to Live Cell Imaging . UCL. [Link]

Sources

- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. biotium.com [biotium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. youtube.com [youtube.com]

- 12. Spectrum [Thiazole Orange] | AAT Bioquest [aatbio.com]

The Cornerstone of Color: A Technical Guide to 3-Ethyl-2-methylbenzothiazolium Iodide in Dye and Pigment Production

Abstract

3-Ethyl-2-methylbenzothiazolium iodide (EMBTI) is a quaternary ammonium salt that serves as a pivotal precursor in the synthesis of a wide array of polymethine dyes, most notably cyanines and styryl dyes. Its significance lies in the reactivity of the C2-methyl group, which, upon deprotonation, becomes a potent nucleophile. This guide provides an in-depth examination of the synthesis, physicochemical properties, and core reaction mechanisms of EMBTI. It offers detailed, field-proven protocols for its use in the production of functional dyes, elucidates the causal relationship between molecular structure and spectral properties, and explores its broader applications for researchers and professionals in drug development and materials science.

Introduction: The Benzothiazolium Core in Modern Chromophores

The benzothiazole moiety is a foundational heterocyclic structure in the world of synthetic dyes.[1] Its fusion of a benzene and a thiazole ring creates a stable, electron-rich system. However, in its native state, 2-methylbenzothiazole lacks the requisite reactivity for dye synthesis. The transformative step is quaternization —the alkylation of the heterocyclic nitrogen atom.

By reacting 2-methylbenzothiazole with an alkyl halide such as ethyl iodide, we form the 3-ethyl-2-methylbenzothiazolium salt. This process achieves two critical objectives:

-

Inductive Activation : The permanent positive charge on the nitrogen atom strongly withdraws electron density from the rest of the ring system. This inductive effect renders the protons on the adjacent C2-methyl group significantly more acidic and thus easier to remove.

-

Creation of a Latent Nucleophile : The quaternized salt is a stable, isolable solid. Yet, it holds the potential to become a powerful carbon nucleophile, a reactive methylene base, upon treatment with a mild base. This on-demand reactivity is the key to its utility.

EMBTI is, therefore, not a dye itself, but a "dye intermediate" or synthon—a fundamental building block from which complex, colored molecules are constructed. Its primary role is to serve as the "active methylene" component in condensation reactions that build the conjugated polymethine chain, the very heart of the chromophore.[2][3]

Synthesis and Physicochemical Properties of this compound (EMBTI)

The synthesis of EMBTI is a classic example of an SN2 quaternization reaction. Modern methods have streamlined this process, offering high yields and purity without the need for solvents, which aligns with green chemistry principles.

Experimental Protocol: Microwave-Assisted Synthesis of EMBTI[4]

Objective: To synthesize this compound from 2-methylbenzo[d]thiazole and iodoethane.

Materials:

-

2-methylbenzo[d]thiazole (0.20 mL, 0.0015 moles)

-

Iodoethane (0.248 mL, 0.0031 moles)

-

Microwave reaction vial

-

Diethyl ether (cold, for washing)

-

Vacuum filtration apparatus

Methodology:

-

Reactant Charging: Using a syringe for precision, add 2-methylbenzo[d]thiazole and iodoethane to a microwave reaction vial. Causality: A slight excess of the alkylating agent, iodoethane, is used to ensure the complete conversion of the starting benzothiazole.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 170 °C for 20 minutes with a ramp time of 4 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, dramatically reducing the reaction time from many hours (under conventional reflux) to minutes. The high temperature accelerates the SN2 reaction.

-

Isolation: Upon completion, a white solid product will have formed. Allow the vial to cool to room temperature.

-

Purification: Wash the resulting solid with cold diethyl ether. Causality: EMBTI is an ionic salt and is insoluble in nonpolar ether, while any unreacted starting materials or organic impurities are soluble. This washing step effectively purifies the product.

-